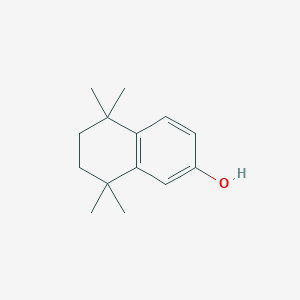

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Übersicht

Beschreibung

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 g/mol . The IUPAC name for this compound is 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 . The Canonical SMILES structure is CC1(CCC(C2=C1C=CC(=C2)O)©C)C .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 4.7 . It has one hydrogen bond donor count and one hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

-

Chemical Information : “5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol” has a CAS Number of 22824-31-3 and a molecular formula of C14H20O . It is a solid substance with a molecular weight of 204.31 .

-

Safety Information : This compound has been classified with the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

-

Potential Applications : While specific applications for this compound are not readily available, compounds with similar structures are often used in organic synthesis, materials science, and medicinal chemistry. For example, “5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid” is used in organic synthesis , and “TTNPB” is used as a RAR-agonist in cultured human cord blood CD34 + CD38 - lin - cells .

-

Organic Synthesis : A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained . This compound can be regarded as a 4,5-di-tert-alkyl-substituted o-benzoquinone with hydrogen atoms in the orthopositions with respect to the carbonyl groups .

-

Photoinitiator : It was found that 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is an efficient photoinitiator . It was synthesized for the first time by Frémy oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol . Substitution of these hydrogens by XCH 2groups could enhance the efficiency of photoinitiating systems based thereon .

-

Chemical Synthesis : This compound is often used in chemical synthesis. It has a CAS Number of 22824-31-3 and a molecular formula of C14H20O . It is a solid substance with a molecular weight of 204.31 .

-

Photoinitiator : It was found that 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is an efficient photoinitiator . It was synthesized for the first time by Frémy oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol . Substitution of these hydrogens by XCH 2groups could enhance the efficiency of photoinitiating systems based thereon .

-

Ligand Synthesis : The new ligand 6,6′′-bis (5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP) has been synthesized in 4 steps from 2,2′:6′,2′′-terpyridine . Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (iii) perchlorates .

Safety And Hazards

Eigenschaften

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCJGSIRIFQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296417 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

CAS RN |

22824-31-3 | |

| Record name | 22824-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

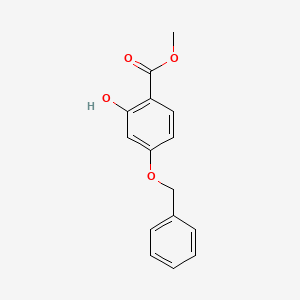

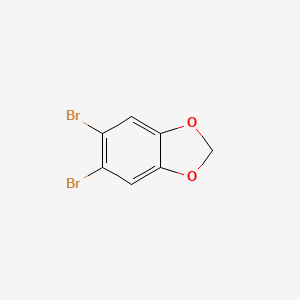

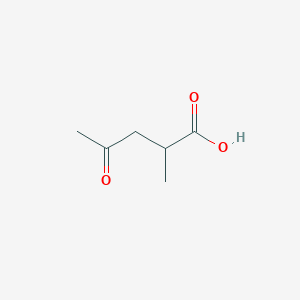

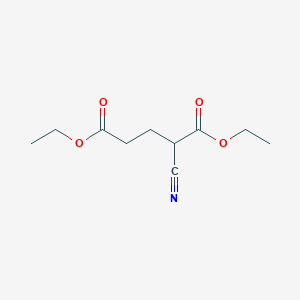

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)